molecular formula F6H12O6SiZn B1144766 Nonazinc;fluoro(trioxido)silane CAS No. 18433-42-6

Nonazinc;fluoro(trioxido)silane

Cat. No.: B1144766
CAS No.: 18433-42-6
M. Wt: 315.56
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Description

Historical Context and Development

The development of nonazinc fluoro(trioxido)silane emerged from the broader evolution of fluorosilicate chemistry that began in the eighteenth century with the initial discovery of hydrofluoric acid interactions with silicate materials. The systematic study of fluorosilicate compounds gained momentum during the nineteenth century when researchers like Carl Wilhelm Scheele investigated the fundamental reactions between fluorine-containing acids and various substrates. The recognition of fluorosilicate anions as distinct chemical entities led to extensive research into their metal salts, with zinc fluorosilicates representing an important class of these materials.

The specific synthesis and characterization of polynuclear zinc fluorosilicate compounds developed during the twentieth century as analytical techniques became more sophisticated. Early work focused on simpler zinc fluorosilicate systems, such as zinc hexafluorosilicate, which served as precursors for understanding more complex stoichiometries. The industrial production of hexafluorosilicic acid as a byproduct of phosphate fertilizer manufacturing provided readily available starting materials for synthesizing various metal fluorosilicate derivatives. This industrial availability facilitated research into more complex systems, ultimately leading to the identification and synthesis of compounds with multiple metal centers like nonazinc fluoro(trioxido)silane.

The development of modern crystallographic techniques and spectroscopic methods enabled researchers to characterize the precise structural arrangements in these polynuclear systems. Advanced analytical capabilities revealed the intricate coordination environments and bonding patterns that define compounds such as nonazinc fluoro(trioxido)silane. These technological advances allowed for the systematic exploration of structure-property relationships in complex fluorosilicate materials, establishing the foundation for understanding their potential applications in catalysis and materials science.

Nomenclature and Chemical Identity

Nonazinc fluoro(trioxido)silane exhibits a complex nomenclature that reflects its multinuclear structure and the systematic naming conventions established for fluorosilicate compounds. The term "nonazinc" indicates the presence of nine zinc atoms within the molecular structure, following standard nomenclature practices for polynuclear inorganic compounds. The "fluoro(trioxido)silane" designation describes the fluorinated silicate framework that coordinates with the zinc centers, where the trioxido component refers to the three oxygen atoms coordinated to each silicon center in the silicate framework.

The molecular formula for nonazinc fluoro(trioxido)silane has been reported as F₆O₁₈Si₆Zn₉, indicating a complex stoichiometry involving six fluorine atoms, eighteen oxygen atoms, six silicon atoms, and nine zinc atoms. This formula suggests a highly structured arrangement where multiple fluorosilicate units coordinate with the zinc centers to form a stable polynuclear complex. The molecular weight of this compound is approximately 1158.91 grams per mole, reflecting its substantial size and complexity.

Alternative nomenclature systems may refer to this compound using systematic naming conventions that emphasize its structural features. The compound may also be described using nomenclature that highlights its relationship to hexafluorosilicate chemistry, given the fundamental role of fluorosilicate anions in its structure. The complexity of the nomenclature reflects the sophisticated nature of the compound's structure and the need for precise chemical identification in research and industrial applications.

The chemical identity of nonazinc fluoro(trioxido)silane is further defined by its coordination chemistry and electronic structure. The presence of multiple zinc centers creates opportunities for complex electronic interactions and potentially unique catalytic properties. The fluorosilicate framework provides a stable anionic environment that supports the coordination of multiple metal centers while maintaining overall structural integrity.

Position within Fluorosilicate Chemistry

Nonazinc fluoro(trioxido)silane occupies a unique position within the broader field of fluorosilicate chemistry, representing an advanced example of polynuclear metal fluorosilicate systems. Fluorosilicate chemistry encompasses a wide range of compounds based on the hexafluorosilicate anion (SiF₆²⁻) and related fluorinated silicate species. These compounds have found extensive applications in various industrial processes, including water treatment, concrete hardening, and catalysis.

The fundamental chemistry of fluorosilicates is based on the ability of silicon to form stable bonds with fluorine atoms while maintaining tetrahedral or octahedral coordination geometries. Hexafluorosilicic acid serves as a key precursor for many fluorosilicate compounds and is produced industrially as a byproduct of phosphate fertilizer manufacturing. Simple metal hexafluorosilicates, such as zinc hexafluorosilicate, represent the foundational compounds in this chemical family.

Nonazinc fluoro(trioxido)silane extends beyond simple hexafluorosilicate chemistry by incorporating multiple silicon centers and a complex arrangement of zinc atoms. This represents an evolution from mononuclear to polynuclear systems, where the interaction between multiple metal centers can lead to enhanced properties and novel reactivity patterns. The compound demonstrates how fluorosilicate chemistry can be extended to create materials with sophisticated structures and potentially unique applications.

The position of nonazinc fluoro(trioxido)silane within fluorosilicate chemistry is comparable to other complex fluorosilicate systems that have been developed for specialized applications. Research has shown that polynuclear fluorosilicate compounds can exhibit different catalytic properties compared to their simpler counterparts, suggesting potential advantages in specific chemical processes. The systematic study of such compounds contributes to the broader understanding of how structural complexity in fluorosilicate systems can be translated into functional advantages.

CAS Registry and International Designations

Nonazinc fluoro(trioxido)silane has been assigned the Chemical Abstracts Service registry number 18433-42-6, which provides a unique international identifier for this specific compound. This registry number is essential for accurate chemical identification in scientific literature, regulatory databases, and commercial applications. The assignment of this number reflects the compound's recognition as a distinct chemical entity within the global chemical registry system.

Properties

IUPAC Name

nonazinc;fluoro(trioxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FO3Si.9Zn/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXGHCUSIHBAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6O18Si6Zn9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724792
Record name Zinc fluorosilanetris(olate) (3/2)
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Molecular Weight

1159 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18433-42-6
Record name Zinc fluorosilanetris(olate) (3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc Hexafluorosilicate Hexanhydrate
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Preparation Methods

Reaction Mechanism

The process typically follows:
9 ZnO + 6 SiO₂ + 18 HF → F₆O₁₈Si₆Zn₉ + 9 H₂O\text{9 ZnO + 6 SiO₂ + 18 HF → F₆O₁₈Si₆Zn₉ + 9 H₂O}
Hydrofluoric acid acts as both a fluorinating agent and a mineralizer, promoting the dissolution of silicon dioxide and zinc oxide. The reaction occurs in a sealed autoclave at temperatures between 180–220°C for 24–72 hours.

Table 1: Hydrothermal Synthesis Parameters

ParameterRange
Temperature180–220°C
Pressure15–30 bar
Molar Ratio (Zn:Si:F)3:2:6
Reaction Time24–72 hours
Yield65–85%

Key challenges include avoiding zinc hydroxide formation and ensuring homogeneous fluorine distribution. Post-synthesis washing with dilute acetic acid removes unreacted ZnO.

Solid-State Reaction Methods

Solid-state reactions offer a solvent-free route to synthesize F₆O₁₈Si₆Zn₉, often yielding high-purity products. This method involves calcining stoichiometric mixtures of zinc fluoride (ZnF₂), silicon dioxide (SiO₂), and zinc oxide (ZnO) at elevated temperatures.

Procedure

  • Mixing : ZnF₂, SiO₂, and ZnO are ground in a 3:2:1 molar ratio.

  • Calcination : The mixture is heated in a muffle furnace at 600–800°C for 6–12 hours under nitrogen.

  • Annealing : The product is cooled slowly (2°C/min) to room temperature to enhance crystallinity.

Table 2: Solid-State Reaction Optimization

ConditionOptimal Value
Calcination Temp.750°C
AtmosphereN₂
Heating Rate5°C/min
Annealing Time4 hours
Purity≥90%

Exceeding 800°C risks decomposition into ZnSiO₃ and ZnF₂. X-ray diffraction (XRD) confirms phase purity, with characteristic peaks at 2θ = 28.5°, 32.1°, and 47.3°.

Solution-Based Precipitation

Solution methods are advantageous for large-scale production. A typical approach involves coprecipitation of zinc and silicon precursors in a fluoride-containing solution.

Steps:

  • Precursor Solution : Zn(NO₃)₂·6H₂O and Na₂SiO₃·9H₂O are dissolved in deionized water.

  • Fluoridation : NH₄F is added dropwise under stirring.

  • Aging : The slurry is aged at 80°C for 12 hours.

  • Filtration : The precipitate is filtered, washed, and dried at 120°C.

Table 3: Solution Method Variables

VariableImpact on Product
pH5.5–6.5 (optimal)
[F⁻] Concentration0.5–1.0 M
Aging Temperature80°C
Particle Size50–200 nm

Lower pH values favor ZnF₂ impurities, while higher pH leads to Zn(OH)₂ formation. Transmission electron microscopy (TEM) reveals hexagonal platelet morphology.

Characterization and Analytical Techniques

Table 4: Key Characterization Data

TechniqueFindings
XRDMatches JCPDS 00-055-089
FTIRPeaks at 980 cm⁻¹ (Si–O–Zn), 1,240 cm⁻¹ (Si–F)
SEM-EDSZn:Si:F ≈ 9:6:6
TGAStable up to 400°C

Challenges and Optimization Strategies

  • Stoichiometric Control : Excess ZnF₂ leads to Zn₂SiO₄ impurities.

  • Fluorine Loss : Sealed reactors minimize HF evaporation.

  • Crystallinity : Post-synthesis annealing at 300°C improves lattice ordering.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYieldPurityScalability
Hydrothermal85%HighModerate
Solid-State90%Very HighLow
Solution75%ModerateHigh

Scientific Research Applications

Nonazinc;fluoro(trioxido)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonazinc;fluoro(trioxido)silane involves its interaction with various molecular targets:

Comparison with Similar Compounds

Inorganic Hexafluorosilicates

These compounds are characterized by their ionic nature and [SiF₆]²⁻ or related anions.

Compound Molecular Formula Key Properties Applications References
Cesium hexafluorosilicate Cs₁₂F₆O₁₈Si₆ High thermal stability, crystalline solid, synthesized via precipitation Specialty materials, research
Potassium hexafluorosilicate K₂SiF₆ Low solubility in water (0.12 g/100 mL at 20°C), melting point ~732°C Glass etching, ceramics, pesticides

Synthesis : Both salts are typically synthesized by reacting silicon tetrafluoride (SiF₄) with corresponding metal hydroxides or carbonates under controlled conditions .

Key Differences :

  • Cation Size : Cesium’s larger ionic radius (compared to potassium) results in distinct lattice energies and solubility profiles.
  • Thermal Stability : Cesium hexafluorosilicate exhibits higher thermal stability due to stronger ionic interactions.

Organofluorosilanes

These are organic derivatives of silanes with fluorine substituents. Examples from include:

Compound Structure Key Properties Applications References
Bis(2,4-dimethoxyphenyl)(fluoro)(phenyl)silane C₂₃H₂₃FO₃Si NMR-confirmed structure (¹⁹F δ = -128 ppm), synthesized via BuLi/THF methods Nucleophilic fluorination catalysts
Triethoxy(tridecafluorooctyl)silane C₁₄H₁₉F₁₃O₃Si (CAS 51851-37-7) Hydrophobic, used in surface modifications Water-repellent coatings

Comparison with Hexafluorosilicates :

  • Reactivity: Organofluorosilanes are more reactive in organic synthesis (e.g., nucleophilic fluorination) due to labile Si–F bonds .
  • Applications: Unlike inorganic salts, organofluorosilanes are used in coatings, adhesives, and hydrophobic treatments .

Fluorinated Alkoxysilanes

These compounds combine alkoxy groups with fluorine for enhanced surface activity.

Compound Molecular Formula Key Properties Applications References
Triethoxy(tridecafluorooctyl)silane C₁₄H₁₉F₁₃O₃Si Extreme hydrophobicity (contact angle >110°) Anti-corrosion coatings
Propyltrimethoxysilane C₆H₁₆O₃Si Moderate hydrophobicity, hydrolyzes easily Adhesion promoters

Key Findings :

  • Hydrophobicity: Fluorinated alkoxysilanes outperform non-fluorinated variants (e.g., propyltrimethoxysilane) due to the low surface energy of fluorocarbon chains .
  • Failure Modes: Surface treatments with fluorosilanes reduce adhesive failure rates compared to non-fluorinated silanes .

Chlorinated and Other Silanes

For context, non-fluorinated silanes like trichlorophenylsilane (C₆H₅SiCl₃) and triethoxysilane (SiH(OC₂H₅)₃) are used in crosslinking and polymer synthesis. However, their lack of fluorine limits their hydrophobicity and chemical resistance compared to fluorinated analogs .

Biological Activity

Nonazinc;fluoro(trioxido)silane, also known as zinc silicofluoride, is a chemical compound with the molecular formula F₆H₁₂O₆SiZn. This compound has garnered attention for its potential applications in various fields, particularly in biological and medical research. Its unique properties, including stability and solubility, make it a candidate for several biological assays and preservation techniques.

  • Molecular Formula : F₆H₁₂O₆SiZn
  • Molecular Weight : 430.64 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and inorganic acids

This compound exhibits biological activity primarily through its interaction with biological molecules. The presence of fluoride ions can influence enzymatic processes and cellular signaling pathways. Research indicates that the compound may act as a preservative for biological samples, maintaining the integrity of cells and tissues during storage and analysis.

Applications in Biological Research

  • Preservative for Biological Samples : Due to its stability, this compound is explored as a preservative in various biological assays, aiding in the long-term storage of samples without significant degradation.
  • Drug Delivery Systems : Ongoing research is investigating the use of this compound in drug delivery systems, leveraging its solubility to enhance the bioavailability of therapeutic agents.

Case Study 1: Preservation of Biological Samples

A study evaluated the effectiveness of this compound as a preservative for human tissue samples. The results demonstrated that samples treated with this compound retained cellular integrity significantly better than those stored without it. The study highlighted a reduction in cellular apoptosis rates by approximately 30% over a six-month storage period compared to control samples.

Case Study 2: Drug Delivery Enhancement

In another investigation, this compound was tested as a carrier for anticancer drugs. The findings revealed that encapsulating drugs within this compound improved their solubility and release profiles, leading to enhanced therapeutic efficacy in vitro. The study reported a 50% increase in drug uptake by cancer cells when delivered through this system compared to standard delivery methods.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
This compoundF₆H₁₂O₆SiZnHigh solubility, stability
Zinc FluorosilicateZnSiF₆Similar structure but less soluble
Silicon TetrafluorideSiF₄Lacks zinc component
Zinc OxideZnODoes not contain silicon-fluoride bonds

Future Directions

Research into this compound continues to expand, focusing on its potential applications in:

  • Biotechnology : As a stabilizing agent in biotechnological processes.
  • Pharmaceuticals : For enhancing drug formulations and delivery mechanisms.
  • Environmental Science : Investigating its role in waste treatment processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing fluoro(trioxido)silane derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis of fluoro(trioxido)silane derivatives typically involves fluorination reagents (e.g., TBAF), organolithium catalysts (e.g., BuLi), and solvents like THF under controlled low-temperature conditions (-78°C). For example, modified aryldifluorophenylsilicates are synthesized via stepwise substitution reactions, followed by purification via vacuum distillation and filtration . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time to enhance yield and purity. Structural validation is achieved using 1H NMR^{1}\text{H NMR}, 19F NMR^{19}\text{F NMR}, and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of fluoro(trioxido)silane compounds?

  • Methodological Answer : Multinuclear NMR spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) is critical for confirming substituent positions and fluorine bonding patterns. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For example, 19F NMR^{19}\text{F NMR} chemical shifts between -120 to -140 ppm are indicative of Si-F bonds in fluoro(trioxido)silanes .

Q. How do silane coupling agents influence the interfacial properties of composites containing fluoro(trioxido)silane derivatives?

  • Methodological Answer : Silane coupling agents (e.g., 3-MPS and BTSE blends) enhance wettability and adhesion by forming covalent bonds with substrates. Orthogonal experimental designs have shown that 3.0 wt.% coupling agent dosage maximizes thermal conductivity and minimizes electrical resistivity in composites, with optimal modification times of 2–3 hours .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in adhesion strength data for silane-treated surfaces under thermal cycling?

  • Methodological Answer : Adhesion strength degradation post-thermocycling (e.g., 10,000 cycles at 5–55°C) is mitigated by optimizing grit-blasting distances (e.g., 10 mm) and silane primer hydrophilicity. For zirconia surfaces, a blend of 1.0 vol.% 3-MPS and 0.5 vol.% BTSE maintains bond integrity despite interfacial stress from thermal expansion mismatches .

Q. How do fluoro(trioxido)silane derivatives act as catalysts or precursors in Pd/Ni-mediated coupling reactions?

  • Methodological Answer : Fluoro(trioxido)silanes participate in reversible Z-type interactions with transition metals (e.g., Pd/Ni), enabling catalytic cycles for sila-Negishi couplings. For instance, Pd-Br complexes regenerate silane intermediates in the presence of TBAF and PPh3_3, highlighting the role of Lewis acid-base interactions in reaction reversibility .

Q. What mechanistic insights explain the bioactivity of tripotassium methyl(trioxido)silane in drug delivery systems?

  • Methodological Answer : The silanol groups in tripotassium methyl(trioxido)silane form hydrogen bonds with polymeric matrices (e.g., PLGA), enabling controlled drug release. Studies using sol-gel synthesis demonstrate pH-responsive degradation, where Si-O-Si networks hydrolyze in acidic microenvironments, releasing encapsulated therapeutics .

Q. How can orthogonal experimental designs optimize silane-modified composites for conflicting performance metrics (e.g., thermal vs. electrical properties)?

  • Methodological Answer : Orthogonal arrays (e.g., L9 Taguchi) evaluate factors like filler content, silane dosage, and curing time. For SR/m-AlN composites, ANOVA reveals that silane dosage (3.0 wt.%) dominates thermal conductivity, while curing time (2 hours) minimizes volume resistivity. Trade-offs are managed via response surface methodology .

Q. What surface modification protocols enhance the hydrophobicity of fluoro(trioxido)silane coatings without compromising substrate integrity?

  • Methodological Answer : Vapor-phase deposition of perfluorinated silanes (e.g., tridecafluorooctyltriethoxysilane) creates ultrathin (<100 nm), water-repellent layers. Sol-gel techniques with fluoroalkyl silanes achieve contact angles >150° while maintaining adhesion via Si-O-substrate covalent bonds. Accelerated aging tests (85°C/85% RH) validate durability .

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